Methyl imidazo[1,2-A]pyrazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl imidazo[1,2-A]pyrazine-6-carboxylate is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-A]pyrazine family, known for its versatile applications in organic synthesis and drug development . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl imidazo[1,2-A]pyrazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the nucleophilic addition of 2-aminopyridine to an intermediate, followed by oxidative annulation . The reaction conditions often involve the use of catalysts such as transition metals or metal-free oxidation agents.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including pH adjustments, stirring, and separation techniques. For example, adjusting the pH with hydrochloric acid, followed by the addition of ethyl acetate and activated carbon for decolorization, can yield a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl imidazo[1,2-A]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are often employed.
Reduction: Reduction reactions can be facilitated by specific reducing agents.
Substitution: Substitution reactions, particularly involving halides, are common.
Common Reagents and Conditions:
Oxidation: Oxone and other oxidizing agents.
Reduction: Hydrogenation catalysts.
Substitution: Halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative annulation can yield various substituted imidazo[1,2-A]pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl imidazo[1,2-A]pyrazine-6-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl imidazo[1,2-A]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce clustering of viral nucleoproteins, thereby exhibiting antiviral activity . The compound’s effects are mediated through its ability to bind to and modulate the activity of target proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-A]pyridine: Known for its applications in medicinal chemistry and drug development.
Pyrrolopyrazine: Exhibits significant antibacterial, antifungal, and antiviral activities.
Uniqueness: Methyl imidazo[1,2-A]pyrazine-6-carboxylate stands out due to its unique fused bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its versatility in various applications, from organic synthesis to drug development, highlights its importance in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C8H7N3O2 |
---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
methyl imidazo[1,2-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-5-11-3-2-9-7(11)4-10-6/h2-5H,1H3 |
InChI-Schlüssel |
KYTFUQMKAMGGQM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN2C=CN=C2C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.